2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

カタログ番号 B582051

CAS番号:

914348-76-8

分子量: 192.617

InChIキー: DSKPRYNHCJJKAE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

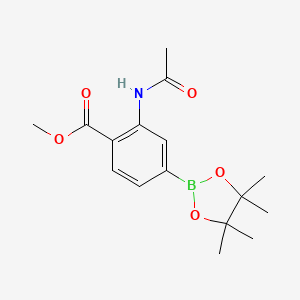

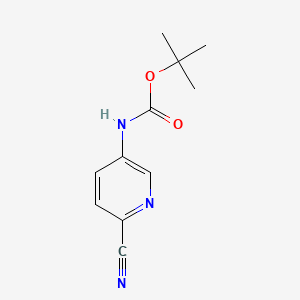

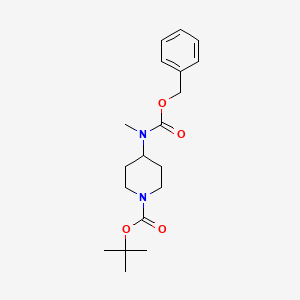

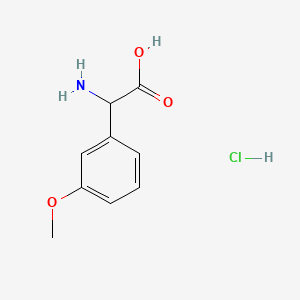

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5ClN2O2S . Its molecular weight is 192.62 . The IUPAC name for this compound is methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .

Molecular Structure Analysis

The SMILES string for this compound isCOC(=O)C1=C(SC(=N1)N)Cl . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis

The physical form of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is solid . More specific physical and chemical properties were not found in the retrieved data.科学的研究の応用

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles, including 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

- Method : Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

-

Synthesis of Biologically Active Thiazole Derivatives

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Azo Dyes

- Field : Organic Chemistry

- Application : The presence of different functional groups in 2-Aminothiazoles allows differential attachment of an azo linkage and benzoxazolium salt providing cationic, delocalized azo dyes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : The literature reports many synthetic pathways of 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Imidazo[2,1-b]thiazole

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Unique Chemicals

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is used in the synthesis of unique chemicals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

特性

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | |

CAS RN |

914348-76-8 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

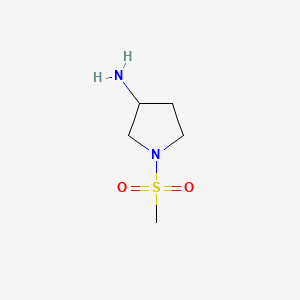

3-Amino-1-methanesulfonylpyrrolidine

662116-71-4

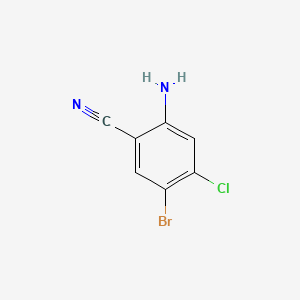

2-Amino-5-bromo-4-chlorobenzonitrile

671795-60-1

Amino(3-methoxyphenyl)acetic acid hydrochloride

709043-23-2

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)